tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate
Description
This compound is a tert-butyl ester featuring a 1,2,3-triazole ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with an acetoxy moiety. Its structure enables applications in medicinal chemistry and drug development, particularly as a modular intermediate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The tert-butyl group enhances solubility in organic solvents and serves as a protective group for carboxylic acids, which can be deprotected under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)5-12-4-7(6-13)10-11-12/h4,13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKQEFBJVMVLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140833 | |
| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-94-1 | |
| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.
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Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions.
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Esterification: : The final step involves the esterification of the triazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
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Reduction: : The triazole ring is generally resistant to reduction, but the ester group can be reduced to an alcohol under appropriate conditions.
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Substitution: : The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate serves as a versatile building block in organic synthesis. Its triazole moiety is particularly valuable due to its ability to participate in various coupling reactions, leading to the formation of more complex molecules. The compound can be utilized in:
- Click Chemistry : The azide and alkyne functionalities of triazoles make them ideal for "click" reactions, which are widely used for synthesizing diverse chemical libraries.
Medicinal Chemistry
The triazole ring is known for its bioactive properties, making this compound significant in medicinal chemistry. Research indicates that derivatives of triazoles exhibit:
- Antimicrobial Activity : Compounds containing the triazole structure have been shown to possess antifungal and antibacterial properties. Studies have reported that modifications to the hydroxymethyl group can enhance these effects.
- Anticancer Properties : Some derivatives are being investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Biochemical Applications
In biochemical research, this compound functions as a non-ionic organic buffering agent. It is used in:
- Cell Culture Media : The compound helps maintain pH stability in cell cultures within the range of 6 to 8.5, which is crucial for cellular metabolism and growth .
Data Tables
| Application Area | Description | Examples/Studies |
|---|---|---|
| Organic Synthesis | Building block for complex molecule synthesis | Utilization in click chemistry reactions |
| Medicinal Chemistry | Antimicrobial and anticancer properties | Studies showing enhanced activity against specific pathogens |
| Biochemical Applications | Buffering agent in cell culture media | Maintains pH stability; essential for optimal cell growth |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated that modifications at the hydroxymethyl position significantly increased efficacy against Candida albicans and Staphylococcus aureus.
Case Study 2: Cancer Research
In another research project focusing on anticancer activities, derivatives of this compound were tested against breast cancer cell lines. The findings suggested that specific substitutions on the triazole ring enhanced apoptosis rates in treated cells compared to controls.
Mechanism of Action
The mechanism by which tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
tert-Butyl 2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Structure : Replaces the hydroxymethyl group with a 2-hydroxyethyl substituent.
- Properties: Increased hydrophilicity compared to the hydroxymethyl analog due to the longer alkyl chain.
- Applications : Likely used in similar synthetic pathways but with altered steric and electronic profiles.
tert-Butyl 2-(4-((4-Formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate (44)
- Structure: Features a formylphenoxy-methyl group at the triazole’s 4-position.
- Synthesis : Prepared via CuAAC between 4-(prop-2-ynyloxy)benzaldehyde and an azide-functionalized tert-butyl ester (71% yield, mp 78–81°C) .
- Reactivity : The aldehyde group enables further conjugation (e.g., Schiff base formation), unlike the hydroxymethyl variant.
tert-Butyl 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Structure : Integrates the triazole-hydroxymethyl motif into a piperidine scaffold.
Halogenated Derivatives
tert-Butyl 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetate
- Structure : A 1,2,4-triazole with bromine substituents at positions 3 and 3.
- Reactivity : Bromine atoms facilitate nucleophilic substitution reactions, offering pathways for further functionalization .
- Contrast : Unlike the 1,2,3-triazole core in the target compound, this derivative’s 1,2,4-triazole ring alters electronic properties and regioselectivity in reactions.
Pharmacologically Active Analogs
Asundexian Intermediate (BAY 2433334)
- Structure: Contains a trifluoromethyl-triazole-phenyl-pyridinone backbone.
- Synthesis : Deprotection of tert-butyl esters (e.g., racemate 92) using HCl yields active pharmaceutical ingredients with >99% purity .
- Key Difference : The trifluoromethyl group enhances metabolic stability and bioavailability compared to hydroxymethyl substituents.
Research Implications and Challenges
- Biological Activity : Hydroxymethyl-triazole derivatives show promise in kinase inhibition and antibiotic development due to hydrogen-bonding capabilities.
- Stability Issues : Some analogs (e.g., piperidine-linked triazole) are listed as discontinued, possibly due to synthetic complexity or instability .
- Future Directions : Structural diversification (e.g., fluorination ) could optimize pharmacokinetic profiles while retaining synthetic accessibility.
Biological Activity
Tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS No. 1394041-94-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable scaffold for drug development.
Antimicrobial Properties
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. A study highlighted that triazole-containing compounds can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown activity against various strains of bacteria and fungi due to their ability to disrupt cell wall synthesis and function.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have shown that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission.
In one study, the IC50 values for various triazole derivatives were reported:
| Compound | AChE Inhibition (IC50 μM) | BuChE Inhibition (IC50 μM) |
|---|---|---|
| Compound 1 | 6.21 ± 0.52 | 3.04 ± 0.21 |
| Compound 2 | 5.51 | 4.61 |
These results suggest that modifications on the triazole ring can significantly enhance inhibitory activity against cholinesterases, which are crucial targets in Alzheimer's disease treatment .
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Enzyme Active Sites : The triazole moiety can interact with the active sites of enzymes like AChE and BuChE, leading to competitive inhibition.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the compound's ability to integrate into microbial membranes, disrupting their integrity.
Neuroprotective Effects
A study investigated the neuroprotective effects of various triazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives provided significant protection against cell death induced by oxidative agents.
Key Findings:
Q & A
Q. Q1: What are the most reliable synthetic routes for preparing tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate, and how can reaction efficiency be quantified?
A1: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
- React tert-butyl 2-azidoacetate with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) .
- Monitor reaction progress via TLC or HPLC. Yields >80% are achievable under optimized conditions (e.g., 24 hr at RT in THF/H₂O) .
- Quantify efficiency using HRMS (e.g., [M+H]+ calculated vs. observed) and ¹H NMR (e.g., δ 4.52 ppm for hydroxymethyl protons) .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
A2:
- ¹H/¹³C NMR : Key signals include tert-butyl (δ 1.4–1.5 ppm), triazole protons (δ 7.4–8.0 ppm), and hydroxymethyl (δ 4.5–4.6 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- IR Spectroscopy : Verify ester carbonyl (C=O stretch ~1730 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) .
- X-ray Crystallography : Resolve regioselectivity (1,4-triazole) and confirm stereochemistry using SHELXL refinement .
Advanced Mechanistic & Analytical Challenges
Q. Q3: How can researchers resolve contradictions in spectral data arising from regioisomeric byproducts or impurities?
A3:
- Regioselectivity Analysis : Use NOESY to distinguish 1,4- vs. 1,5-triazole isomers. 1,4-triazoles show NOE between triazole protons and adjacent substituents .
- HPLC-MS : Separate regioisomers using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Compare retention times with synthetic standards .
- Crystallographic Refinement : For ambiguous cases, solve crystal structures (e.g., using SHELXL) to unambiguously assign regiochemistry .
Q. Q4: What strategies optimize the compound’s stability during storage or biological assays?
A4:
- Storage : Protect from moisture (hydroxymethyl group hydrolysis) by storing under argon at –20°C in amber vials .
- pH Stability : Avoid strongly acidic/basic conditions (ester hydrolysis at pH <3 or >10). Use buffered solutions (pH 6–8) for bioassays .
- Light Sensitivity : Test photostability under UV/Vis light; use antioxidants (e.g., BHT) if decomposition occurs .
Q. Q5: How can computational methods guide the design of derivatives for target-specific applications (e.g., protease inhibition)?
A5:
- Docking Studies : Model interactions with target proteins (e.g., dengue virus protease) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His51, Asp75) .
- MD Simulations : Assess binding stability (>50 ns simulations in explicit solvent) to filter false-positive docking hits .
- SAR Analysis : Correlate substituent effects (e.g., hydroxymethyl vs. fluorophenyl) with bioactivity using IC₅₀ values .
Methodological Best Practices
Q. Q6: What precautions are essential when handling this compound due to its toxicity profile?
A6:
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) and avoid skin contact .
- Waste Disposal : Neutralize with 10% NaOH before disposal. Follow EPA guidelines for azide-containing waste .
Q. Q7: How can this compound serve as a building block for bioconjugation or prodrug design?
A7:
- Click Chemistry : Functionalize the hydroxymethyl group via Mitsunobu reaction (e.g., coupling to phosphine esters) or esterification .
- Prodrug Activation : Hydrolyze the tert-butyl ester in vivo using esterases, releasing the active triazole-acetic acid moiety .
- Biotinylation : Attach biotin-PEG-azide via CuAAC for pull-down assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
